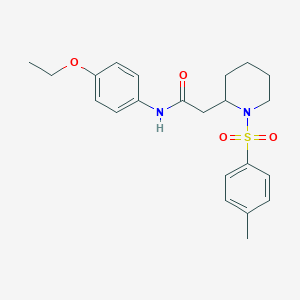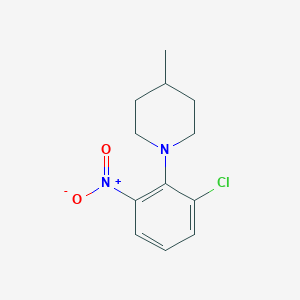![molecular formula C20H25N5O B2863239 2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 2319787-29-4](/img/structure/B2863239.png)
2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole” is a complex organic compound that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a benzimidazole ring . These groups are common in many biologically active compounds, so this molecule could potentially have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different rings. The pyrimidine and benzimidazole rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The piperidine ring is not aromatic, but it is a common structural motif in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. For example, the pyrimidine ring might undergo reactions like alkylation or acylation at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitrogen atoms in the pyrimidine and benzimidazole rings might make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Electrochemical, Thermodynamic, and Quantum Chemical Studies
Benzimidazole derivatives have been studied for their inhibitory action against the corrosion of N80 steel in hydrochloric acid solutions. These studies involve electrochemical methods, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate the efficiency of these inhibitors. The compounds show a mix of inhibitory mechanisms, with efficiency increasing at higher concentrations and decreasing with temperature. Quantum chemical calculations further support the experimental findings, suggesting these derivatives could be effective corrosion inhibitors in industrial applications (Yadav et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Synthesis and Screening of Anti-inflammatory Compounds
Benzimidazole derivatives have also been synthesized and evaluated for their anti-inflammatory properties. These compounds have been tested in vivo for anti-inflammatory activity, showing significant results compared to standard drugs. The synthesis involves creating nonsymmetrical derivatives and testing them against carrageenan-induced paw edema in albino rats. This research contributes to the development of new anti-inflammatory agents (Prajapat & Talesara, 2016).
Antitubercular Activities
Structure-Activity Relationships of Antitubercular Nitroimidazoles
Research into the antitubercular properties of nitroimidazole derivatives, closely related to benzimidazoles, shows promising bactericidal effects against Mycobacterium tuberculosis. These studies investigate the chemical modifications necessary for aerobic activity, revealing that certain substitutions can enhance or reduce the potency of these compounds against tuberculosis. This area of research is critical for developing new treatments for this global health threat (Kim et al., 2009).
Antiviral and Anticancer Activities
Novel Classes of Inhibitors for Human Rhinovirus
Benzimidazole derivatives have been identified as potent antirhinovirus agents, showcasing the versatility of this chemical class in addressing viral infections. Through detailed synthetic processes, these compounds have been designed to exhibit significant antiviral activity, emphasizing the potential for benzimidazole derivatives in treating diseases caused by human rhinovirus (Hamdouchi et al., 1999).
Design, Synthesis, and Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
Benzimidazole and related compounds have been explored for their antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. These compounds demonstrate a promising scaffold for developing new treatments for tuberculosis, highlighting the importance of structural variation in enhancing biological activity (Lv et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-14-15(2)21-13-22-20(14)26-12-16-7-9-25(10-8-16)11-19-23-17-5-3-4-6-18(17)24-19/h3-6,13,16H,7-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPRPOFZRGNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2863157.png)
![7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2863158.png)

![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid](/img/structure/B2863160.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2863161.png)
![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)
![4-(dimethylsulfamoyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B2863168.png)



![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2863173.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)
![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2863179.png)
